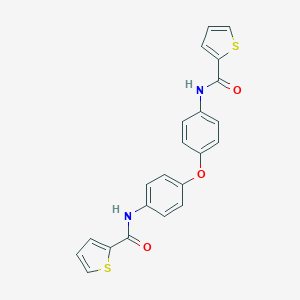

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a complex organic compound featuring a thiophene ring system. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique structural and electronic properties .

Vorbereitungsmethoden

The synthesis of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) typically involves multiple steps, starting from thiophene. One common method includes the use of direct lithiations and bromination reactions. For instance, the synthesis of similar thiophene derivatives involves three successive direct lithiations and a bromination reaction, carried out at temperatures ranging from -78°C to room temperature over a period of 1 to 24 hours . Industrial production methods may involve large-scale condensation reactions, such as the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester .

Analyse Chemischer Reaktionen

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can undergo various chemical reactions, including:

Oxidation: Thiophene derivatives can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4).

Major products formed from these reactions include various functionalized thiophene derivatives, which can be further utilized in different applications.

Wissenschaftliche Forschungsanwendungen

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Wirkmechanismus

The mechanism of action of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves its interaction with specific molecular targets and pathways. Thiophene derivatives are known to interact with various enzymes and receptors, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Vergleich Mit ähnlichen Verbindungen

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) can be compared with other thiophene derivatives such as:

Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

The uniqueness of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) lies in its specific structural arrangement, which imparts distinct electronic and pharmacological properties.

Biologische Aktivität

N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and virology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables, case studies, and detailed research findings.

Synthesis and Structural Characteristics

The synthesis of N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) involves the reaction of thiophene-2-carboxylic acid derivatives with appropriate amines. The resulting structure features two thiophene rings linked by an oxybis(4,1-phenylene) moiety, which enhances its biological activity through potential interactions with cellular targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of thiophene carboxamide derivatives, including N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide).

Case Study: Anticancer Efficacy

One study demonstrated significant activity against Hep3B liver cancer cells, with an IC50 value of 23 µg/mL. Modifications to the compound's structure improved its efficacy, achieving IC50 values below 11.6 µg/mL for several derivatives . The binding interactions were primarily attributed to π-cationic interactions between the thiophene ring and key amino acids in tubulin proteins, which are critical for cell division.

Table 1: Anticancer Activity of Thiophene Derivatives

| Compound | Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | Hep3B | 23 | Tubulin interaction |

| Modified Compound A | Hep3B | <11.6 | Enhanced binding |

Antiviral Activity

The antiviral potential of thiophene derivatives has also been explored. N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) exhibited activity against various viral strains.

Case Study: Antiviral Mechanism

In a study assessing the antiviral efficacy against Ebola virus pseudotypes, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) demonstrated significant inhibition of viral entry by interfering with the NPC1/EBOV-GP interaction. This mechanism was crucial for preventing viral fusion and subsequent infection .

Table 2: Antiviral Activity Against EBOV

| Compound | EC50 (µM) | CC50 (µM) | SI (Selectivity Index) |

|---|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | 0.5 | 16 | 32 |

| Toremifene | 0.07 | 16 | 229 |

Antioxidant and Antibacterial Properties

Beyond anticancer and antiviral activities, this compound has shown promising antioxidant and antibacterial properties.

Antioxidant Activity

The antioxidant capabilities were evaluated using the ABTS method, where compounds derived from thiophene carboxamides exhibited significant radical scavenging activity. For instance, one derivative showed an inhibition percentage of 62.0% compared to ascorbic acid .

Antibacterial Activity

In antibacterial assays against Gram-positive and Gram-negative bacteria, compounds similar to N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide) displayed notable efficacy. The highest activity was recorded against Staphylococcus aureus and Escherichia coli, surpassing standard antibiotics like ampicillin .

Table 3: Antibacterial Activity

| Compound | Bacteria | Inhibition (%) |

|---|---|---|

| N,N'-(oxybis(4,1-phenylene))bis(thiophene-2-carboxamide | S. aureus | 83.3 |

| Modified Compound B | E. coli | 86.9 |

Eigenschaften

IUPAC Name |

N-[4-[4-(thiophene-2-carbonylamino)phenoxy]phenyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16N2O3S2/c25-21(19-3-1-13-28-19)23-15-5-9-17(10-6-15)27-18-11-7-16(8-12-18)24-22(26)20-4-2-14-29-20/h1-14H,(H,23,25)(H,24,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSAQHXIQUFLXCF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)OC3=CC=C(C=C3)NC(=O)C4=CC=CS4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16N2O3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.